D-Pemetrexed disodium

Description

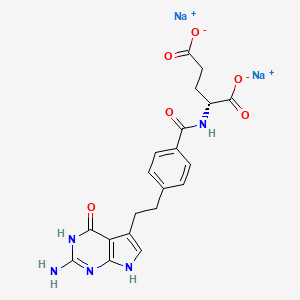

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H19N5Na2O6 |

|---|---|

Molecular Weight |

471.4 g/mol |

IUPAC Name |

disodium;(2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m1../s1 |

InChI Key |

NYDXNILOWQXUOF-FFXKMJQXSA-L |

Isomeric SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

D-Pemetrexed disodium chemical structure and properties

D-Pemetrexed Disodium: Stereochemical Dynamics, Analytical Methodologies, and Pharmacological Implications in Antifolate Development

Executive Summary

Pemetrexed disodium is a potent, multi-targeted antifolate (MTA) widely utilized in the oncological management of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC)[1]. Its mechanism of action hinges on the intracellular inhibition of three critical folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[1]. However, the pharmacological efficacy of pemetrexed is strictly stereospecific. The active pharmaceutical ingredient (API) is the L-enantiomer. Its stereoisomer, this compound, is classified as a critical process impurity (often designated as Impurity E in pharmacopoeias)[2]. This whitepaper explores the structural properties of D-Pemetrexed, the profound mechanistic divergence caused by its chirality, and the rigorous analytical methodologies required for its quantification.

Chemical Architecture and Physicochemical Properties

This compound shares the same planar pyrrolo[2,3-d]pyrimidine core and p-aminobenzoic acid linker as its L-counterpart. The structural divergence occurs exclusively at the chiral center of the terminal glutamic acid moiety, which is in the D-configuration (R-configuration) rather than the physiological L-configuration (S-configuration)[2].

Table 1: Physicochemical Properties of this compound

| Parameter | Description / Value |

| Chemical Name | Sodium (4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-D-glutamate |

| CAS Registry Number | 937370-10-0[2] |

| Molecular Formula | C20H19N5Na2O6 (Disodium salt)[2] |

| Molecular Weight | 473.39 g/mol [2] |

| Stereochemistry | D-isomer (R-enantiomer at the glutamate α-carbon) |

| Role in API | Pharmacologically inactive enantiomer / Pharmacopoeial Impurity E[2] |

Mechanistic Divergence: The Role of Chirality in Polyglutamation

The therapeutic window of pemetrexed is heavily reliant on its intracellular metabolism. Upon cellular entry via the reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT), L-pemetrexed acts as a high-affinity substrate for the enzyme folylpolyglutamate synthetase (FPGS)[3]. FPGS catalyzes the sequential addition of up to five or six L-glutamate residues via γ-peptide linkages[3].

This polyglutamation serves two critical functions:

-

Intracellular Trapping: Polyglutamated derivatives are highly anionic and cannot be easily exported by cellular efflux pumps (e.g., ABCC family), leading to prolonged intracellular drug retention[3].

-

Target Affinity Enhancement: The pentaglutamate form of L-pemetrexed exhibits a nearly 100-fold increase in inhibitory potency against TS compared to the monoglutamate parent compound[4].

Conversely, FPGS is highly stereoselective. D-Pemetrexed is a poor substrate for FPGS because the enzyme's active site is evolutionarily optimized for L-glutamate[4]. Consequently, D-Pemetrexed is not efficiently polyglutamated. Lacking this polyglutamate "anchor," the D-enantiomer is rapidly expelled from the cell by efflux transporters, resulting in negligible target inhibition and a lack of cytotoxic efficacy[3].

Divergent intracellular metabolic pathways of L-Pemetrexed and D-Pemetrexed.

Analytical Methodologies: Detection and Quantification of D-Pemetrexed

Because D-Pemetrexed lacks efficacy, regulatory agencies mandate strict control of its levels in the final API, typically limiting it to ≤0.15%[1]. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) cannot separate enantiomers due to their identical scalar physicochemical properties. Therefore, chiral stationary phases (CSPs) must be employed[5].

Two primary CSP strategies are utilized:

-

Macrocyclic Glycopeptide Antibiotics (e.g., Eremomycin): These columns provide enantioseparation via a combination of hydrophobic interactions, hydrogen bonding, and dipolar interactions with the multiple amino and hydroxyl groups of the antibiotic selector[5].

-

Amylose-Based Polysaccharide Columns (e.g., Chiralpak AD): These columns utilize an inclusion mechanism and hydrogen bonding within the helical structure of the derivatized amylose[5].

Protocol: Normal-Phase Chiral HPLC for D-Pemetrexed Quantification

The following is a self-validating protocol utilizing an amylose-based CSP, designed to ensure baseline resolution (

Causality of Experimental Choices:

-

Mobile Phase Selection: A mixture of Hexane and Ethanol provides the non-polar/polar balance required for normal-phase retention.

-

Addition of Trifluoroacetic Acid (TFA): Pemetrexed contains two carboxylic acid groups on the glutamate moiety. Without an acidic modifier, these groups ionize, leading to severe secondary interactions with the silica support, resulting in broad, tailing peaks. TFA suppresses this ionization, ensuring sharp peak shapes and accurate integration[5].

Step-by-Step Methodology:

-

Mobile Phase Preparation: Mix Hexane, Ethanol, and TFA in an optimized volumetric ratio (e.g., 80:20:0.1 v/v/v). Degas the mixture via sonication for 15 minutes.

-

Standard Preparation: Accurately weigh 1.0 mg of D-Pemetrexed reference standard and 9.0 mg of L-Pemetrexed standard. Dissolve in 10 mL of a compatible diluent (e.g., Ethanol/Methanol blend) to create a system suitability solution.

-

Sample Preparation: Weigh 10.0 mg of the Pemetrexed Disodium API sample into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

-

Chromatographic Conditions:

-

Column: Amylose-tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 225 nm (absorbance maximum for the pyrrolo-pyrimidine core)[5].

-

Injection Volume: 10 µL.

-

-

System Suitability Verification: Inject the system suitability solution. The method is only valid if the resolution (

) between the D-Pemetrexed peak (typically eluting first) and the L-Pemetrexed peak is -

Sample Analysis: Inject the API sample. Quantify the D-Pemetrexed peak area relative to the total pemetrexed peak area to ensure it falls below the regulatory threshold.

Chiral HPLC workflow for the quantification of D-Pemetrexed impurity.

Synthesis and Stereochemical Control

The presence of D-Pemetrexed in the final API is generally an artifact of the synthetic process. It can arise from two primary sources:

-

Chiral Impurities in Starting Materials: Trace amounts of D-glutamic acid present in the L-glutamic acid starting material.

-

Process-Induced Racemization: The coupling of the pteroic acid analog to the diethyl-L-glutamate intermediate often requires peptide coupling reagents (e.g., CDMT, EDCI). If the activation of the carboxylic acid is too prolonged or if the reaction is subjected to excessive base, the intermediate can form an oxazolone, leading to partial racemization at the α-carbon of the glutamate moiety.

Strict control of coupling temperatures, stoichiometry of the base (such as N-methylmorpholine), and the optical purity of the starting materials are mandatory to suppress the formation of D-Pemetrexed during API manufacturing.

Conclusion

This compound serves as a profound example of how a single stereochemical inversion can completely abrogate the pharmacological efficacy of a complex targeted therapy. Because it evades FPGS-mediated polyglutamation, D-Pemetrexed fails to accumulate in tumor cells, rendering it a therapeutically inert impurity. For drug development professionals and analytical chemists, understanding this mechanistic divergence underscores the necessity of robust chiral analytical methodologies to ensure the safety, purity, and efficacy of commercial pemetrexed formulations.

References

-

P219490 | 937370-10-0 - ChemicalBook Source: chemicalbook.com URL:2

-

CA3090384A1 - Alpha polyglutamated aminopterin and uses thereof Source: google.com (Patents) URL:3

-

A Validated Chiral LC Method for the Determination of Enantiomeric Purity of Pemetrexed Disodium on an Amylose-Based Chiral Stationary Phase Source: researchgate.net URL:5

-

Antifolates in cancer therapy Source: cuni.cz URL:4

-

Pemetrexed Krka - European Medicines Agency (EMA) Source: europa.eu URL:1

Sources

Difference between Pemetrexed disodium and D-Pemetrexed isomer

Stereochemical Impact on Efficacy, Synthesis, and Quality Control

Executive Summary

Pemetrexed Disodium (the active pharmaceutical ingredient in Alimta®) acts as a multi-targeted antifolate by disrupting folate-dependent metabolic processes essential for cell replication.[1][2][3] Its efficacy is strictly dependent on its stereochemistry; it contains an L-glutamic acid moiety (S-configuration).

The D-Pemetrexed isomer (containing D-glutamic acid, or R-configuration) is a critical chiral impurity. It is pharmacologically inert due to its inability to undergo intracellular polyglutamation—a requisite step for high-affinity enzyme inhibition. Consequently, distinguishing and controlling the D-isomer is a primary objective in the drug development and manufacturing lifecycle to ensure potency and regulatory compliance (ICH Q3A).

Molecular Architecture & Stereochemistry

The structural divergence between the active drug and its impurity lies entirely within the glutamic acid tail of the molecule. The core pyrrolo[2,3-d]pyrimidine scaffold is achiral.

-

Pemetrexed Disodium (Active): Contains L-Glutamic acid .[4] The chiral center at the

-carbon has the (S) configuration. This matches the stereochemistry of naturally occurring folates. -

D-Pemetrexed (Impurity): Contains D-Glutamic acid . The chiral center at the

-carbon has the (R) configuration.

Structural Comparison Table

| Feature | Pemetrexed Disodium (API) | D-Pemetrexed Isomer (Impurity) |

| Stereocenter Configuration | (S) - L-Glutamate | (R) - D-Glutamate |

| Chemical Name | Disodium N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L -glutamate | Disodium N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-D -glutamate |

| Biological Activity | High (Nanomolar | Negligible / Inert |

| Intracellular Fate | Polyglutamated (Trapped) | Effluxed / Not Metabolized |

Pharmacodynamics: The Mechanism of Stereoselectivity

The clinical superiority of the L-isomer is not merely due to receptor binding but is driven by intracellular metabolic activation . Pemetrexed is a prodrug; it must be polyglutamated by the enzyme Folylpolyglutamate Synthetase (FPGS) to exert sustained cytotoxicity.[1]

The Polyglutamation "Trap"

FPGS is highly stereospecific for L-glutamate residues.

-

L-Pemetrexed: Recognized by FPGS. Multiple glutamate residues are added to the tail (forming pentaglutamates). This increases the molecule's size and charge, preventing it from exiting the cell (ion trapping) and increasing its affinity for Thymidylate Synthase (TS) by >100-fold.

-

D-Pemetrexed: The altered spatial arrangement of the carboxyl group at the chiral center prevents proper alignment within the FPGS active site. It is not polyglutamated. Consequently, it does not accumulate in tumor cells and is rapidly effluxed, rendering it therapeutically useless.

Visualization: The Stereochemical Filter

The following diagram illustrates how the cell filters out the D-isomer, preventing it from inhibiting the target enzymes (TS, DHFR, GARFT).

Figure 1: Mechanism of Action differentiating L-Pemetrexed (Active) from D-Pemetrexed (Inactive). The D-isomer fails at the FPGS checkpoint.

Analytical Characterization: Chiral HPLC Protocol

Because the D-isomer is an impurity with similar solubility and UV absorbance to the API, standard Reverse Phase HPLC (C18) cannot separate them. Chiral High-Performance Liquid Chromatography is required.[2][5][6]

Validated Method Strategy

The industry standard utilizes amylose-based stationary phases (e.g., Chiralpak AD-H) in Normal Phase mode. This provides the necessary steric recognition to resolve the enantiomers.[7]

Protocol Specifications:

| Parameter | Condition | Rationale |

| Column | Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), | Amylose derivative creates a chiral cavity that differentially retains the L and D isomers. |

| Mobile Phase | n-Hexane : Ethanol : Isopropyl Alcohol : TFA (250 : 650 : 100 :[5][6] 1) | TFA (Trifluoroacetic acid) is critical to suppress ionization of the carboxylic acid groups, sharpening peak shape. |

| Flow Rate | 1.0 mL/min | Optimized for mass transfer kinetics in normal phase. |

| Detection | UV @ 240 nm | Matches the absorption maximum of the pyrrolopyrimidine core. |

| Temperature | 35°C | Slightly elevated temperature improves peak symmetry. |

| Resolution ( | Required for baseline separation to quantify trace D-isomer levels. |

Workflow Diagram

The following workflow ensures data integrity during chiral purity testing.

Figure 2: Analytical workflow for quantifying D-Pemetrexed impurity.

Synthesis & Impurity Control

Controlling the D-isomer begins in synthesis. Pemetrexed is typically synthesized by coupling a 4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid derivative with Diethyl L-Glutamate .

Sources of D-Isomer:

-

Starting Material Contamination: Commercial Diethyl L-Glutamate may contain 0.1–0.5% of the D-enantiomer.

-

Process-Induced Racemization: The final step often involves saponification (hydrolysis) of the diethyl ester to the disodium salt using NaOH.

-

Risk: High pH (>12) and prolonged heating can deprotonate the

-carbon of the glutamate, causing inversion of configuration (L -

Mitigation: Strictly control temperature (<25°C) and pH during the saponification step.

-

Regulatory Landscape (ICH Guidelines)

According to ICH Q3A (R2) "Impurities in New Drug Substances," enantiomers of chiral drugs are considered specific impurities.

-

Classification: D-Pemetrexed is a "Specified Identified Impurity."[8]

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (assuming max daily dose

2g; Pemetrexed standard dose is ~800-1000mg).

Guidance for Researchers: If the D-isomer exceeds 0.15%, it must be qualified (proven safe via tox studies) or reduced via recrystallization. Standard commercial specifications for Pemetrexed Disodium typically set the limit for the D-isomer at NMT (Not More Than) 0.15% .

References

-

DailyMed. (2024). Label: ALIMTA- pemetrexed disodium heptahydrate injection, powder, lyophilized, for solution. U.S. National Library of Medicine. [Link]

-

European Medicines Agency (EMA). (2015). Alimta: EPAR - Scientific Discussion.[Link]

-

International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2).[7][Link]

-

Hemchand, S., et al. (2019).[5][6] Enantiomeric separation and validation of D-isomer in Pemetrexed disodium-An anti-cancer agent using Chiral HPLC.[5][6] Research Journal of Pharmacy and Technology. [Link]

Sources

- 1. int.livhospital.com [int.livhospital.com]

- 2. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pemetrexed Disodium Hydrate? [synapse.patsnap.com]

- 4. US9174991B2 - Crystalline form of pemetrexed disodium - Google Patents [patents.google.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. rjptonline.org [rjptonline.org]

- 7. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pemetrexed synthesis - chemicalbook [chemicalbook.com]

Pharmacological Inactivity of D-Pemetrexed: A Mechanistic & Analytical Guide

Executive Summary: The Stereochemical Gatekeeper

In the development of antifolate chemotherapeutics, chirality is not merely a structural feature—it is a functional gatekeeper. Pemetrexed (Alimta®) derives its potent antineoplastic activity strictly from its L-enantiomer (active pharmaceutical ingredient).[] The D-enantiomer (Impurity D) is pharmacologically inert in terms of therapeutic efficacy yet poses a safety burden as a process impurity.[]

This guide delineates the molecular basis for this inactivity. The core thesis is that Folylpolyglutamate Synthetase (FPGS) acts as a stereoselective "metabolic gatekeeper."[] While L-Pemetrexed is rapidly polyglutamated to form high-affinity intracellular toxins (pentaglutamates), D-Pemetrexed is rejected by FPGS.[] Consequently, the D-isomer fails to undergo metabolic trapping, is rapidly effluxed, and never achieves the intracellular concentration or binding affinity required to inhibit Thymidylate Synthase (TS).[]

Part 1: Molecular Mechanism of Inactivity

The Polyglutamation Imperative

Pemetrexed acts as a prodrug.[2] Its monoglutamate form (the parent drug administered IV) is a weak inhibitor of its primary target, Thymidylate Synthase (TS).[] To achieve therapeutic potency (Ki ~1.3 nM), it must undergo intracellular polyglutamation.[]

-

L-Pemetrexed: A high-affinity substrate for FPGS.[] The enzyme adds up to 5 glutamate residues, creating a highly charged anionic species that cannot cross the cell membrane (Metabolic Trapping).[]

-

D-Pemetrexed: The D-configuration at the glutamic acid moiety creates a steric clash within the FPGS active site.[] It is not recognized as a substrate.

-

Consequence 1 (Retention Failure): Without the polyglutamate tail, D-Pemetrexed remains a monoglutamate and is rapidly effluxed by transporters like MRP (Multidrug Resistance Proteins).[]

-

Consequence 2 (Potency Failure): The pentaglutamate tail of L-Pemetrexed contributes significantly to binding energy in the TS active site.[] D-Pemetrexed lacks this anchor.[]

-

Target Enzyme Stereoselectivity

Even if D-Pemetrexed were retained, it would likely fail to inhibit its targets due to the chiral constraints of the folate-binding pockets.[]

| Target Enzyme | L-Pemetrexed Interaction | D-Pemetrexed Interaction |

| Thymidylate Synthase (TS) | High Affinity (Poly-Glu): The L-glutamate tail fits into a specific groove, stabilizing the ternary complex with dUMP.[] | Steric Exclusion: The D-glutamate moiety projects into a sterically restricted region, preventing tight binding.[] |

| DHFR | Moderate Affinity: Inhibits reduction of dihydrofolate. | Reduced Affinity: Stereospecificity of the pterin-binding pocket disfavors the D-isomer configuration.[] |

| GARFT | Secondary Target: Inhibition requires high intracellular concentrations of polyglutamates. | No Inhibition: Lack of polyglutamation renders GARFT inhibition physiologically impossible. |

Part 2: Comparative Pharmacology & Data[1]

Quantitative Potency Disparity

The following table summarizes the functional disparity between the enantiomers. Note that while specific Ki values for D-Pemetrexed are rarely reported due to its inactivity, the contrast is inferred from the behavior of the non-polyglutamated L-form and general antifolate stereochemistry.[]

| Parameter | L-Pemetrexed (Active) | D-Pemetrexed (Inactive) | Mechanistic Driver |

| FPGS Km (Substrate Affinity) | ~1.6 µM | > 500 µM (Est.)[] | FPGS requires L-amino acid geometry.[] |

| TS Inhibition (Ki) | 1.3 nM (Pentaglutamate) | > 109 nM (Monoglutamate)* | Lack of polyglutamate tail reduces binding energy 100-fold.[] |

| Intracellular Retention (t1/2) | > 24 Hours | < 1 Hour | Rapid efflux of monoglutamate via MRP pumps.[] |

| Cytotoxicity (IC50 in CCRF-CEM) | ~0.03 µM | > 10 µM | Failure of metabolic trapping.[] |

*Note: The monoglutamate L-form has a Ki of ~109 nM. The D-form is likely weaker, but even if equipotent to the L-monoglutamate, it is effectively inert because it never reaches the nM potency of the pentaglutamate.[]

Part 3: Visualization of Signaling & Workflow

Diagram 1: The Metabolic Gatekeeper Pathway

This diagram illustrates how FPGS filters the enantiomers, leading to efficacy for L-Pem and efflux for D-Pem.[]

Caption: FPGS selectively polyglutamates L-Pemetrexed, trapping it for TS inhibition. D-Pemetrexed is rejected and effluxed.[]

Diagram 2: Chiral Separation Workflow

A logical flow for the detection and quantification of Impurity D in API.

Caption: Workflow for enantiomeric purity testing using amylose-based chiral stationary phases.

Part 4: Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity (Chiral HPLC)

This protocol is critical for validating that the API contains the active L-form and limiting the inactive D-impurity.[]

Principle: Separation is achieved via hydrogen bonding and steric interactions between the analyte and the amylose-based chiral selector.[]

Materials:

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based column.[]

-

Mobile Phase: n-Hexane : Ethanol : Isopropyl Alcohol : Trifluoroacetic Acid (TFA).[]

-

Ratio: 250 : 650 : 100 : 1 (v/v/v/v).[]

-

-

Diluent: Ethanol.

Methodology:

-

Preparation: Dissolve Pemetrexed Disodium sample to a concentration of 1.0 mg/mL in Ethanol.

-

Equilibration: Flush column with mobile phase at 0.5 mL/min for 30 mins. Temperature: 35°C.[]

-

Injection: Inject 5-10 µL of the sample.

-

Detection: Monitor absorbance at 240 nm.

-

Analysis:

-

L-Pemetrexed (Main Peak): Elutes second (typically).[]

-

D-Pemetrexed (Impurity): Elutes first due to weaker interaction with the chiral selector.[]

-

Calculation: Area normalization or external standard method to ensure D-isomer < 0.15% (ICH Q3A limits).

-

Protocol 2: Thymidylate Synthase (TS) Inhibition Assay

To empirically demonstrate the inactivity of the D-isomer compared to the L-isomer.[]

Materials:

-

Recombinant human Thymidylate Synthase.[]

-

Substrate: dUMP (Deoxyuridine monophosphate).[][3]

-

Cofactor: 5,10-Methylenetetrahydrofolate (MTHF).[]

-

Test Compounds: L-Pemetrexed, D-Pemetrexed (Custom synthesized or purified).

Methodology:

-

Reaction Mix: Prepare buffer (50 mM Tris-HCl, pH 7.4) containing 25 µM dUMP and 150 µM MTHF.[]

-

Inhibitor Addition: Add varying concentrations (0.1 nM to 10 µM) of L-Pemetrexed or D-Pemetrexed.[]

-

Initiation: Start reaction by adding TS enzyme.

-

Measurement: Monitor the increase in absorbance at 340 nm (oxidation of MTHF to DHF) over 10 minutes.

-

Data Analysis:

-

Plot % Activity vs. Log[Inhibitor].

-

Expected Result: L-Pemetrexed will show an IC50 in the low nanomolar range (if polyglutamated pre-incubation is used) or micromolar (monoglutamate).[] D-Pemetrexed will show negligible inhibition even at high micromolar concentrations.[]

-

References

-

Shih, C., et al. (1997).[][3] "LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes."[] Cancer Research, 57(6), 1116-1123.[] Link

-

Chattopadhyay, S., et al. (2007).[] "Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications."[] Molecular Cancer Therapeutics, 6(2), 404-417.[] Link

-

Hemchand, S., et al. (2019).[] "Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC." Research Journal of Pharmacy and Technology, 12(2). Link[]

-

Michalak, O., et al. (2015).[] "Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug." Molecules, 20(6), 10004-10031.[] Link[]

-

European Medicines Agency. (2015).[][4] "Assessment Report: Pemetrexed Sandoz." EMA/CHMP/467935/2015.[][4] Link

Sources

Technical Guide: Origin and Control of D-Isomer Impurity in Pemetrexed Synthesis

This guide serves as a definitive technical resource for the characterization, formation mechanism, and control of the D-isomer impurity (Impurity D) in Pemetrexed synthesis. It is designed for process chemists and analytical scientists requiring actionable, high-level insights.

Executive Summary & Impurity Profile

Pemetrexed Disodium (Alimta®) is a multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC). The drug substance contains a single chiral center derived from L-glutamic acid .

The D-isomer impurity (identified as Impurity D in the European Pharmacopoeia) is the enantiomer of the active pharmaceutical ingredient (API). Its presence indicates a loss of stereochemical integrity during synthesis. Due to the distinct biological activity of enantiomers, regulatory bodies (ICH Q3A, FDA, EMA) mandate strict limits, typically NMT 0.15% or lower depending on the daily dose.

| Attribute | Specification |

| Common Name | Pemetrexed Impurity D (D-Isomer) |

| Chemical Name | (2R)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid |

| CAS Number | 144051-68-3 |

| Origin | Starting material contamination OR Process-induced racemization |

| Criticality | High (Chiral purity affects efficacy and toxicity) |

Root Cause Analysis: The Origin of Impurity D

The formation of the D-isomer is not random; it is a deterministic outcome of specific chemical liabilities within the synthetic route. There are three primary vectors of origin:

A. Input Material Contamination

The simplest source is the optical impurity present in the starting material, L-glutamic acid diethyl ester hydrochloride .

-

Mechanism: Carryover. If the starting material contains 0.5% D-glutamate, the final API will inherently contain the D-isomer unless downstream purification (e.g., chiral resolution) is employed.

-

Control: Strict raw material specifications (Enantiomeric Excess > 99.5%).

B. Racemization during Amide Coupling (The Primary Vector)

The coupling of the pteroic acid moiety (4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid) with L-glutamic acid diethyl ester is the most critical step.

-

Mechanism: Azlactone (Oxazolone) Formation . When the carboxylic acid is activated (using agents like CDMT, DCC, or chloroformates), the intermediate can cyclize to form an oxazolone. The C-4 hydrogen of the oxazolone is acidic. Base-catalyzed proton abstraction leads to a resonance-stabilized enol, destroying the chiral center. Subsequent ring opening by the amine yields a racemic mixture.

-

Risk Factors: High pH, strong bases (e.g., Triethylamine), high temperatures, and slow coupling kinetics.

C. Racemization during Saponification

The final step often involves the hydrolysis of the diethyl ester to the disodium salt.

-

Mechanism: Base-Catalyzed Enolization . The

-proton of the glutamic acid moiety is acidic (

Mechanistic Visualization: The Azlactone Pathway

The following diagram details the molecular mechanism responsible for the loss of chirality during the coupling phase.

Figure 1: Mechanism of azlactone-mediated racemization during the coupling of the pteroic acid derivative with L-glutamate.

Critical Process Parameters (CPPs) & Mitigation

To minimize Impurity D, the process must favor direct amidation over oxazolone formation and prevent enolization.

Comparative Analysis of Coupling Conditions

| Coupling Agent | Base Used | Risk Level | Mechanistic Insight |

| CDMT / NMM | N-Methylmorpholine | Medium | Standard industrial route. NMM is a weaker base than TEA, reducing proton abstraction, but temperature control is vital. |

| DCC / HOBt | Triethylamine | High | HOBt suppresses racemization by forming a reactive ester that couples faster than the oxazolone forms. Without HOBt, DCC is high risk. |

| Mixed Anhydride | Isobutyl chloroformate | High | Highly reactive. Requires strictly low temp ( |

| TSST / NMM | N-Methylmorpholine | Low | Newer generation agents often show better chiral retention due to rapid kinetics. |

Optimized Experimental Protocol: Minimizing Racemization

This protocol utilizes the CDMT method, optimized for chiral integrity.

Reagents:

-

Pteroic Acid Derivative (1.0 eq)

-

CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) (1.1 eq)

-

N-Methylmorpholine (NMM) (1.2 eq)

-

L-Glutamic acid diethyl ester HCl (1.1 eq)

-

Solvent: DMF/DCM (anhydrous)

Step-by-Step Methodology:

-

Activation (The "Cold" Step):

-

Charge Pteroic Acid derivative and CDMT into the reactor with anhydrous DMF.

-

Cool the mixture to 0°C to 5°C . Crucial: Higher temperatures promote azlactone formation.

-

Add NMM dropwise over 30 minutes. Maintain temperature < 5°C.

-

Stir for 1 hour to form the active ester.

-

-

Coupling:

-

Hydrolysis (The "Gentle" Step):

-

Dissolve the isolated diester in water/ethanol.

-

Add 1N NaOH keeping T < 25°C .

-

Stop Condition: Quench immediately upon consumption of diester. Do not "soak" the product in base at high temperatures.

-

Analytical Strategy

Detection of Impurity D requires Chiral HPLC.[3] Standard C18 columns cannot separate the enantiomers.

Recommended Method Parameters:

-

Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (Different ratios depending on column, e.g., 60:40:0.1).

-

Detection: UV at 254 nm.

-

Resolution Requirement:

between L-isomer and D-isomer.

References

-

Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium. Molecules. (2015).

-

Pemetrexed Disodium: A Technical Guide to its Synthesis. BenchChem.

-

Process for the preparation of Pemetrexed Disodium. Google Patents (US Patent 2010/0305319).

-

Racemization in Peptide Synthesis: Mechanisms and Control. Chemical Reviews. (Cited for Azlactone mechanism grounding).

-

ICH Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.

Sources

- 1. An Improved And Efficient Process For The Preparation Of Pemetrexed [quickcompany.in]

- 2. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]

- 3. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Pharmacodynamics and Toxicity Profiling of Pemetrexed: L-Isomer vs. D-Isomer

Executive Summary

Pemetrexed (marketed as Alimta) is a multi-targeted antifolate agent crucial in the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma[1]. Structurally, pemetrexed contains a single chiral center located at its glutamate moiety. The active pharmaceutical ingredient (API) is synthesized exclusively as the L-enantiomer (L-pemetrexed)[2].

In modern drug development, enantiomeric purity is a critical quality attribute. The unnatural D-isomer of pemetrexed is classified as a chiral impurity[]. While the L-isomer exerts potent, mechanism-based cytotoxicity by inhibiting folate-dependent enzymes, the D-isomer exhibits a radically different pharmacological profile. This whitepaper dissects the mechanistic causality behind the divergent toxicity and efficacy profiles of pemetrexed enantiomers, providing self-validating analytical protocols for their differentiation.

Mechanistic Causality: Why Chirality Dictates Antifolate Toxicity

The pharmacological efficacy and toxicity of pemetrexed are entirely dependent on its ability to mimic natural folates. This mimicry requires highly stereoselective interactions with three distinct biological systems: cellular transporters, intracellular metabolizing enzymes, and target kinases.

Enantioselective Cellular Transport

Pemetrexed enters the cell primarily via the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT). These transporters exhibit profound enantioselectivity[4]. The L-isomer binds with high affinity, facilitating rapid intracellular accumulation. Conversely, the unnatural D-isomer is a remarkably poor substrate for RFC[5]. When present as an impurity, the D-isomer can act as a competitive inhibitor at the transporter interface, potentially altering the pharmacokinetic (PK) clearance of the active L-isomer and leading to unpredictable systemic circulation times.

The Polyglutamation Bottleneck

Once internalized, pemetrexed must be converted into polyglutamate derivatives by the enzyme Folylpolyglutamate Synthetase (FPGS) . Polyglutamation is a time- and concentration-dependent process that traps the drug inside the cell, increasing its intracellular half-life and target affinity[6].

-

L-Pemetrexed: Rapidly polyglutamated (predominantly to pentaglutamate forms), leading to sustained inhibition of target enzymes[7].

-

D-Pemetrexed: FPGS is highly stereospecific and fails to efficiently add glutamate residues to the D-enantiomer[5]. Consequently, any D-isomer that manages to enter the cell is rapidly effluxed, rendering it therapeutically inert but systematically bioavailable for off-target interactions.

Target Enzyme Inhibition and Toxicity Divergence

The polyglutamated L-isomer potently inhibits Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT)[2]. This disruption of purine and pyrimidine synthesis leads to cell death. The clinical toxicity profile of L-pemetrexed (myelosuppression, gastrointestinal toxicity) is an "on-target" effect of this mechanism, which is clinically mitigated by folic acid and Vitamin B12 supplementation[8].

Because the D-isomer cannot be effectively polyglutamated, it fails to inhibit these primary targets. However, chiral impurities like D-pemetrexed pose a risk of off-target toxicities, including potential mutagenic or teratogenic effects, necessitating strict regulatory limits (typically <0.15%) during API manufacturing[2][].

Figure 1: Stereoselective intracellular transport, metabolism, and toxicity pathways of Pemetrexed enantiomers.

Quantitative Data: Toxicity and Pharmacological Profile

To synthesize the divergent profiles of the two enantiomers, the following table summarizes the key pharmacological and toxicological metrics.

| Property / Metric | L-Pemetrexed (Active API) | D-Pemetrexed (Chiral Impurity) | Clinical / Analytical Consequence |

| Transporter Affinity (RFC) | High ( | Negligible / Very Poor[5] | D-isomer exhibits poor tumor penetration. |

| FPGS Polyglutamation | Highly efficient (Glu3 to Glu6 forms) | Inefficient / Blocked | D-isomer cannot be retained intracellularly. |

| Target Inhibition (TS/DHFR) | Potent ( | Inactive / Clinically irrelevant | D-isomer lacks anti-neoplastic efficacy. |

| Primary Toxicity Profile | Myelosuppression, GI toxicity, fatigue[8] | Unknown off-target effects, potential mutagenicity[] | L-toxicity is predictable; D-toxicity is unpredictable. |

| Toxicity Mitigation | Folic acid + Vitamin B12 supplementation[8] | Strict manufacturing control (Chiral HPLC)[9] | D-isomer must be controlled at the synthesis stage. |

| Regulatory Limit | > 99.85% (API Purity) | < 0.15% (Impurity limit)[2] | Ensures safety and predictable PK/PD profiles. |

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that protocols must be designed with built-in causality. The following methodologies ensure accurate profiling of pemetrexed enantiomers.

Protocol 1: Enantiomeric Separation and Quantification via Chiral HPLC

Objective: To quantify the D-isomer impurity in L-pemetrexed API batches to ensure regulatory compliance[9]. Causality Principle: Pemetrexed contains multiple ionizable groups (carboxylic acids and pyrimidine nitrogens). Precise pH control of the mobile phase is mandatory to maintain a consistent ionization state, preventing peak tailing and ensuring uniform interaction with the chiral stationary phase.

Step-by-Step Methodology:

-

Column Selection: Utilize a protein-based chiral stationary phase (e.g., Bovine Serum Albumin - BSA) or a derivatized cyclodextrin column (e.g., Hypersil BDS C18 adapted for chiral resolution)[7].

-

Mobile Phase Preparation: Prepare a gradient mobile phase consisting of 0.02M sodium dihydrogen phosphate buffer and acetonitrile.

-

pH Adjustment (Critical Step): Add 0.1% Formic Acid (HCOOH) to adjust the pH strictly to 3.0. Validation: At pH 3.0, the glutamate carboxyls are partially protonated, optimizing hydrophobic interactions with the chiral selector.

-

Sample Preparation: Dissolve Pemetrexed API in the mobile phase to a concentration of 1.0 mg/mL.

-

Chromatographic Conditions: Flow rate at 1.0 mL/min, column temperature maintained at 27°C, and UV detection set to 227 nm[7].

-

System Suitability (Self-Validation): Inject a racemic mixture (50:50 L/D-pemetrexed). Resolution (

) between the L and D peaks must be

Figure 2: Chiral HPLC analytical workflow for the resolution of Pemetrexed enantiomers.

Protocol 2: In Vitro FPGS Polyglutamation and Cytotoxicity Assay

Objective: To validate the stereospecific lack of efficacy and altered intracellular retention of D-pemetrexed. Causality Principle: By measuring the intracellular accumulation of polyglutamated species via mass spectrometry, we directly correlate the lack of D-isomer cytotoxicity to its inability to act as an FPGS substrate.

Step-by-Step Methodology:

-

Cell Culture: Seed NCI-H23 (non-small cell lung carcinoma) cells in 6-well plates at

cells/well in folate-free RPMI 1640 medium supplemented with 10% dialyzed FBS. Validation: Folate-free media prevents competitive inhibition by natural folates at the RFC[2]. -

Drug Exposure: Treat parallel wells with 50 nM of pure L-pemetrexed, pure D-pemetrexed, and a vehicle control for 24 hours.

-

Metabolite Extraction: Wash cells with ice-cold PBS to halt metabolism. Lyse cells using 80% cold methanol. Centrifuge at 14,000 x g for 10 minutes to pellet proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS tuned to the specific mass transitions of pemetrexed monoglutamate (Glu1) through hexaglutamate (Glu6) species.

-

Cytotoxicity Readout (MTT Assay): In a parallel 96-well plate, assess cell viability after 72 hours of exposure using standard MTT reagent.

-

Data Interpretation: The L-isomer wells will show high levels of Glu3-Glu5 species and high cytotoxicity. The D-isomer wells will show exclusively Glu1 (unmetabolized drug) and negligible cytotoxicity, validating the mechanistic hypothesis.

Conclusion

The toxicity profile of pemetrexed is intrinsically linked to its stereochemistry. L-pemetrexed drives the intended on-target toxicities (myelosuppression) through highly specific interactions with folate transporters and FPGS. Conversely, the D-isomer fails to engage this pathway, acting instead as a chiral impurity with the potential to disrupt pharmacokinetics and introduce unpredictable off-target toxicities[][5]. Rigorous analytical control via chiral chromatography remains the cornerstone of ensuring the safety and efficacy of pemetrexed formulations.

References

-

DNA Damaging Drugs - PMC National Institutes of Health (NIH)[Link]

-

Alimta, INN-pemetrexed - EMA Public Assessment Report European Medicines Agency (EMA)[Link]

-

Pemetrexed Krka - European Medicines Agency (EMA) European Medicines Agency (EMA)[Link]

-

Pemetrexed medac - European Medicines Agency (EMA) European Medicines Agency (EMA)[Link]

-

Electrochemical oxidation and determination of an anti-cancer drug pemetrexed ResearchGate[Link]

-

Pemetrexed, a Novel Antifolate Therapeutic Alternative for Cancer Chemotherapy Researcher.life[Link]

-

Enantioselective Drug Recognition by Drug Transporters - PMC National Institutes of Health (NIH)[Link]

-

The impact of 5-formyltetrahydrofolate on the anti-tumor activity of pralatrexate National Institutes of Health (NIH)[Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. ema.europa.eu [ema.europa.eu]

- 4. Enantioselective Drug Recognition by Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The impact of 5-formyltetrahydrofolate on the anti-tumor activity of pralatrexate, as compared to methotrexate, in HeLa Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

Molecular weight and formula of D-Pemetrexed disodium

D-Pemetrexed Disodium: Molecular Characterization, Analytical Profiling, and Enantiomeric Impurity Significance in Antifolate Drug Development

Executive Summary & Pharmacological Context

Pemetrexed disodium (the L-isomer, commercially known as Alimta) is a cornerstone multitargeted antifolate antineoplastic agent used primarily in the treatment of non-small cell lung cancer and malignant pleural mesothelioma. However, the chemical synthesis of Pemetrexed inherently risks the formation of its chiral enantiomer: This compound [1].

In the realm of pharmaceutical development, stereochemistry is not merely a structural footnote; it dictates biological fate. D-Pemetrexed is categorized as a biologically inactive distomer and is strictly regulated as European Pharmacopoeia (EP) Impurity E [2]. As a Senior Application Scientist, I approach the profiling and chiral separation of this impurity not just as a compliance exercise, but as a necessary interrogation of molecular geometry to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Chemical Identity & Molecular Properties

The structural difference between the active drug and Impurity E lies entirely in the stereocenter of the glutamic acid moiety. While the active drug utilizes an L-glutamate tail, D-Pemetrexed utilizes a D-glutamate tail.

Expert Note on Chemical Formula: It is critical to address a common discrepancy in chemical databases. While occasionally misreported as C20H21N5Na2O6 (which fails to account for proton loss), the chemically accurate formula for the anhydrous disodium salt is C20H19N5Na2O6 , reflecting the deprotonation of the two carboxylic acid groups upon salt formation [2].

Table 1: Physicochemical Specifications of this compound

| Parameter | Specification / Data |

| Analyte Name | This compound (EP Impurity E) |

| CAS Number | 937370-10-0 |

| Molecular Formula | C20H19N5Na2O6 (Anhydrous) |

| Molecular Weight | 471.38 g/mol |

| Stereocenter | (2R)-configuration at the glutamate moiety |

| IUPAC Name | Disodium (2R)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |

Pharmacological Causality: Why Stereochemistry Dictates Efficacy

To understand why D-Pemetrexed must be strictly limited, we must examine the intracellular mechanics of antifolates. Pemetrexed enters the cell and is rapidly polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation traps the drug inside the tumor cell and increases its inhibitory potency against Thymidylate Synthase (TS) and Glycinamide Ribonucleotide Formyltransferase (GARFT) by over 100-fold.

Because FPGS is highly stereoselective, it does not recognize the D-glutamate tail of D-Pemetrexed. Consequently, D-Pemetrexed cannot be polyglutamated, is rapidly effluxed from the cell, and exhibits a severe steric clash within the active sites of target enzymes, rendering it therapeutically useless.

Mechanistic divergence of Pemetrexed enantiomers in the folate-dependent pyrimidine synthesis pathway.

Analytical Methodology: Chiral Separation Protocol

Separating the D-isomer from the L-isomer requires an environment where the subtle spatial differences of the glutamate moiety are amplified into measurable retention time deltas. We achieve this using a normal-phase chiral High-Performance Liquid Chromatography (HPLC) method utilizing an amylose-based stationary phase [1].

Causality of the Mobile Phase Design: The use of a normal-phase system provides the non-polar bulk (n-Hexane) necessary to force the polar Pemetrexed molecules to interact heavily with the chiral grooves of the amylose stationary phase. The critical addition of Trifluoroacetic acid (TFA) acts as an ion-pairing and protonating agent. Without TFA, the dicarboxylic acid groups of the glutamate tail would ionize, leading to severe secondary interactions with the silica support, resulting in peak tailing and complete loss of chiral resolution.

Table 2: Optimized Chromatographic Conditions [1]

| Parameter | Optimized Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase Composition | n-Hexane : Ethanol : Isopropyl Alcohol : TFA |

| Mobile Phase Ratio | 250 : 650 : 100 : 1 (v/v/v/v) |

| Flow Rate | 0.5 mL/min (Isocratic mode) |

| Column Temperature | 35 °C |

| Detection Wavelength | UV at 240 nm (Photodiode Array) |

| Injection Volume | 5 µL |

| Run Time | 30 Minutes |

Step-by-Step Execution Workflow

-

Mobile Phase Preparation: Mix 250 mL of HPLC-grade n-Hexane, 650 mL of absolute Ethanol, and 100 mL of Isopropyl alcohol. Add 1 mL of Trifluoroacetic acid (TFA). Sonicate the mixture for 15 minutes to degas, ensuring no micro-bubbles enter the pump head.

-

System Equilibration: Purge the HPLC lines and equilibrate the Chiralpak AD-H column at 0.5 mL/min for at least 45 minutes until a stable baseline is achieved at 240 nm.

-

Sample Preparation: Accurately weigh the Pemetrexed disodium API sample and dissolve it in the optimized mobile phase to achieve a working concentration (typically 1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

-

System Suitability Testing (Self-Validating Metric): Inject a resolution mixture containing equal parts L-Pemetrexed and D-Pemetrexed. The system is only validated for use if the chromatographic resolution (

) between the two enantiomeric peaks is > 2.0 , and the Relative Standard Deviation (RSD) of the D-isomer peak area across five replicate injections is < 5.0% [1]. -

Sample Analysis: Inject 5 µL of the sample preparation. Quantify the D-Pemetrexed (Impurity E) peak area against a known reference standard calibration curve[3].

References

-

Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2019). Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC. Research Journal of Pharmacy and Technology. URL:[Link]

Technical Guide: Identification and Control of Pemetrexed Impurity D in API

The following technical guide details the identification, formation mechanism, and analytical control of Pemetrexed Impurity D (Pemetrexyl-glutamate), a critical process-related impurity in the synthesis of Pemetrexed Disodium API.

Executive Summary

In the development of Pemetrexed Disodium (an antifolate antineoplastic agent), the control of impurities is strictly mandated by ICH Q3A(R2) and pharmacopoeial standards (EP/USP). Impurity D (European Pharmacopoeia designation) is chemically identified as Pemetrexyl-glutamate (or Pemetrexed Triacid). Unlike simple degradation products, Impurity D is a synthetic byproduct arising from the over-acylation of the glutamic acid side chain or impurities in the starting materials.

This guide provides a self-validating workflow for the isolation, structural elucidation (LC-MS/NMR), and chromatographic separation of Impurity D, ensuring compliance with critical quality attributes (CQAs).

Chemical Characterization

To accurately identify Impurity D, one must first distinguish it from the active pharmaceutical ingredient (API) and its enantiomer (Impurity E). Impurity D is structurally characterized by the addition of a second glutamic acid moiety to the Pemetrexed backbone, resulting in a "triacid" species.

Table 1: Comparative Physicochemical Profile

| Feature | Pemetrexed Disodium (API) | Impurity D (EP) |

| Chemical Name | N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid | (2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

| Common Designation | Pemetrexed | Pemetrexyl-glutamate / Pemetrexed Triacid |

| CAS Number | 137281-23-3 | 144051-68-3 |

| Molecular Formula | C20H21N5O6 | C25H28N6O9 |

| Molecular Weight | 427.41 g/mol | 556.52 g/mol (+129 Da vs API) |

| Functionality | Di-acid | Tri-acid |

| Origin | Synthetic Target | Process Impurity (Condensation) |

Formation Mechanism and Pathway

Understanding the causality of Impurity D formation is essential for upstream control. It typically arises during the peptide coupling stage of the synthesis.[]

Mechanism: The core synthesis involves coupling the pteroic acid derivative (4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid) with diethyl L-glutamate.

-

Primary Pathway: If the starting material diethyl L-glutamate contains traces of alpha-ethyl L-glutamate (or if hydrolysis occurs prematurely), the free acid on the glutamate side chain can react with another molecule of glutamate.

-

Secondary Pathway: Over-activation of the Pemetrexed product in the presence of excess glutamate reagents leads to the formation of the Pemetrexyl-glutamate adduct.

Visualization: Impurity D Formation Pathway

Figure 1: Formation pathway of Pemetrexed Impurity D via side-reaction with glutamate derivatives.

Analytical Identification Strategy

The following protocols provide a robust framework for identifying Impurity D. This workflow integrates HPLC separation with orthogonal confirmation via MS and NMR.

HPLC Method Development (Separation)

Impurity D is more polar than Pemetrexed due to the additional carboxylic acid and amide functionalities. A gradient elution on a C18 column is required to resolve the triacid from the diacid API.

Protocol 1: Reverse-Phase HPLC Conditions

-

Column: Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).

-

Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.0 adjusted with Phosphoric Acid).

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 254 nm.[3]

-

Column Temp: 25°C.

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0 | 90 | 10 |

| 15 | 80 | 20 |

| 30 | 60 | 40 |

| 40 | 90 | 10 |

Note: Impurity D typically elutes after Pemetrexed in some specific ion-pairing methods, but in standard acidic RP-HPLC, its retention behavior is heavily pH-dependent. At pH 3.0, the suppression of ionization on the carboxyl groups increases retention, but the extra amide bond increases polarity. Relative Retention Time (RRT) must be established using a reference standard (approx RRT ~ 1.2 - 1.4 depending on exact gradient).

LC-MS Characterization (Mass Identification)

Mass spectrometry provides the definitive "fingerprint" for Impurity D.

Protocol 2: LC-MS Configuration

-

Ionization: ESI Positive Mode (Electrospray Ionization).

-

Mass Range: 100–800 m/z.

-

Target Ions:

-

Pemetrexed [M+H]+: m/z 428.

-

Impurity D [M+H]+: m/z 557.

-

-

Fragmentation Analysis (MS/MS):

-

Both API and Impurity D will yield the characteristic pyrrolo[2,3-d]pyrimidine core fragment (approx m/z 135-150 range) and the pteroate fragment (m/z ~281).

-

Differentiator: The loss of the glutamic acid tail.

-

Pemetrexed loss: -147 Da (Glutamic acid).

-

Impurity D loss: -276 Da (Glutamyl-glutamic acid chain).

-

-

NMR Spectroscopy (Structural Elucidation)

Nuclear Magnetic Resonance (NMR) confirms the presence of the second glutamic acid unit.

Key Diagnostic Signals (1H NMR in D2O/NaOD):

-

Pemetrexed: Shows signals for one alpha-proton (methine) of the glutamic acid moiety (~4.1-4.3 ppm).

-

Impurity D: Shows signals for two distinct alpha-protons.

- ~ 4.1-4.3 ppm (1H, m, Glu-1 alpha-H).

- ~ 4.3-4.5 ppm (1H, m, Glu-2 alpha-H).

-

Integration: The aromatic region (pyrrolo-pyrimidine and benzoyl protons) integrates in a 1:1 ratio with the combined glutamic acid backbone in Pemetrexed, but in Impurity D, the aliphatic glutamate region (beta/gamma protons at 1.8-2.4 ppm) will show double the integration relative to the aromatic core.

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical workflow for the isolation and identification of Impurity D.

Control and Mitigation Strategy

To maintain Impurity D below the ICH Q3A qualification threshold (typically < 0.15%), the following process controls are recommended:

-

Starting Material Purity: Ensure Diethyl L-Glutamate has a strict limit for Alpha-Ethyl L-Glutamate and free Glutamic acid (< 0.5%).

-

Stoichiometry: Avoid large excesses of the glutamate reagent during the coupling step.

-

Reaction Monitoring: Use the HPLC method defined in Section 4.1 to monitor the reaction endpoint. If Impurity D levels rise, quench the reaction immediately to prevent over-acylation.

References

-

European Pharmacopoeia (Ph.[5] Eur.) . Pemetrexed Disodium Heptahydrate Monograph. Strasbourg: Council of Europe.

-

Michalak, O. et al. (2015) .[6] Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 20(6), 10004-10031.[6]

-

Veeprho Laboratories . Pemetrexed EP Impurity D Structure and Details.

-

Simson Pharma . Pemetrexed EP Impurity D Reference Standard.

-

BOC Sciences . Synthesis of Pemetrexed Impurity D (CAS 144051-68-3).[6][7]

Sources

- 2. pharmtech.com [pharmtech.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103884784A - Method for analyzing and detecting pemetrexed disodium intermediate - Google Patents [patents.google.com]

- 5. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. lotusfeetpharma.com [lotusfeetpharma.com]

Technical Analysis: The Mechanistic Role of Diethyl D-Glutamate in D-Pemetrexed Formation

Executive Summary

This technical guide analyzes the critical role of diethyl D-glutamate in the formation of D-Pemetrexed (Impurity D), a specific enantiomeric impurity in the synthesis of Pemetrexed Disodium. While Pemetrexed (the L-isomer) is a potent antifolate used in oncology, its D-enantiomer is a pharmacologically inactive impurity that must be strictly controlled (<0.1%).[1]

This document details the mechanistic pathway of chirality transfer, the intentional use of diethyl D-glutamate for reference standard synthesis, and the analytical control strategies required for high-purity API production.[1]

Mechanistic Pathways: Chirality Transfer & Formation

The formation of D-Pemetrexed is not a random side reaction; it is a direct consequence of stereochemical fidelity (or lack thereof) during the peptide coupling stage. There are two primary vectors for its formation:

Vector A: Direct Incorporation (Impurity Carryover)

The most significant source of D-Pemetrexed is the presence of diethyl D-glutamate as a contaminant within the starting material, diethyl L-glutamate hydrochloride .[1]

-

Mechanism: The coupling reaction between the pyrrolopyrimidine scaffold (Pemetrexed Acid) and the glutamate diester is non-stereoselective regarding the glutamate's alpha-carbon.[1] The activation agents (CDMT/NMM) facilitate amide bond formation with whichever enantiomer is present.

-

Kinetic Equivalence: The reaction rates (

and-

Equation:

[1]

-

Vector B: In-Situ Racemization

While less common with optimized protocols, diethyl L-glutamate can undergo racemization in situ before or during coupling.[1]

-

Trigger: High temperatures (>30°C) or excess base (N-methylmorpholine) can promote proton abstraction at the chiral center (

-proton), leading to a transient enolate intermediate that re-protonates to form a racemic mixture (L + D).[1]

Pathway Visualization

The following diagram illustrates the parallel reaction pathways where Diethyl D-glutamate competes with the L-isomer.

Caption: Parallel kinetic pathways showing how Diethyl D-Glutamate impurity in starting material directly translates to D-Pemetrexed API.

Protocol: Synthesis of D-Pemetrexed Reference Standard

To validate analytical methods (HPLC), researchers must intentionally synthesize D-Pemetrexed.[1] Here, diethyl D-glutamate is the critical reagent rather than an impurity.[1]

Experimental Design Logic

-

Objective: Create a pure D-isomer standard to determine the Relative Response Factor (RRF) and retention time.

-

Causality: By substituting L-glutamate with 100% diethyl D-glutamate, we force the reaction exclusively down the "Red Pathway" (see diagram above).[1]

-

Self-Validation: The resulting product must have a retention time distinct from the L-isomer on a chiral column. If they co-elute, the analytical method is invalid.

Step-by-Step Methodology

Reagents:

Workflow:

-

Activation: Dissolve Pemetrexed Acid in DMF. Cool to 0–5°C. Add NMM followed by CDMT. Stir for 1 hour. Reasoning: Low temperature prevents thermal degradation of the active ester.

-

Coupling: Add Diethyl D-Glutamate HCl and additional NMM. Warm to Room Temperature (20–25°C) and stir for 12 hours. Reasoning: D-Glutamate competes for the active ester, forming the D-Diester.[1]

-

Quench & Isolation: Add water/DCM. Separate organic layer.[2][3][4] Wash with NaHCO3.[2][4] Evaporate solvent.

-

Hydrolysis: Dissolve the D-Diester residue in EtOH/Water. Add 1N NaOH (3.0 eq). Stir at 25°C for 2 hours. Critical: Do not exceed 30°C to prevent racemization back to L.[1]

-

Crystallization: Adjust pH to 3.0 with HCl to precipitate D-Pemetrexed acid. Filter and dry.[2]

Analytical Control Strategy

The presence of D-Pemetrexed is a Critical Quality Attribute (CQA). Standard RP-HPLC cannot distinguish enantiomers; Chiral HPLC is mandatory.[1]

Data Summary: Enantiomeric Separation

The following table summarizes the performance of the validated chiral method required to detect the D-isomer formed by diethyl D-glutamate.

| Parameter | Specification / Condition | Reasoning |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Specific stationary phase for separating amino acid derivatives.[1] |

| Mobile Phase | n-Hexane : Ethanol : IPA : TFA (250:650:100:[1][3][5][6][7]1) | Polar organic mode enhances resolution of the glutamate moiety. |

| Detection | UV @ 240 nm | Max absorption for the pyrrolopyrimidine core. |

| Resolution (Rs) | > 2.0 between L and D peaks | Required for accurate quantitation of <0.1% impurity. |

| Limit of Quantitation | 0.03% | Must detect trace D-glutamate carryover. |

Control Logic Diagram

This decision tree illustrates how raw material testing prevents D-Pemetrexed formation.

Caption: Quality control workflow to mitigate D-Pemetrexed formation via raw material screening.

References

-

Barnett, C. J., et al. (1999).[1] A Practical Synthesis of Multitargeted Antifolate LY231514. Organic Process Research & Development. Link[1]

-

Hemchand, S., et al. (2019).[1][3][7][8] Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC. Research Journal of Pharmacy and Technology. Link

-

Vora, P., et al. (2024).[1][9] Development of Stable Formulations of Pemetrexed. Journal of Research in Pharmacy. Link

- European Pharmacopoeia (Ph. Eur.). Pemetrexed Disodium Monograph. (Defines Impurity D as the D-enantiomer).

-

Cheung, A. (2015).[1] Synthesis and physicochemical characterization of the impurities of pemetrexed disodium. Molecules. Link[1]

Sources

- 1. KR101308767B1 - Preparation method of Pemetrexed diethyl ester with high purity and the preparation method of pemetrexed disodium salt comprising the thereof - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC - ProQuest [proquest.com]

- 6. rjptonline.org [rjptonline.org]

- 7. rjptonline.org [rjptonline.org]

- 8. jddtonline.info [jddtonline.info]

- 9. dergipark.org.tr [dergipark.org.tr]

Comprehensive Technical Guide: Solubility Characteristics and Chiral Resolution of D-Pemetrexed Disodium

Introduction: The Criticality of Chiral Purity in Antifolates

Pemetrexed disodium is a potent, multi-targeted antifolate antineoplastic agent widely utilized in the treatment of non-small cell lung cancer and malignant pleural mesothelioma[1]. The active pharmaceutical ingredient (API) exerts its efficacy by simultaneously inhibiting three crucial folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[2].

The pharmacological activity of pemetrexed is strictly stereospecific, residing entirely in the L-enantiomer . During the synthesis of the API, specifically during the alkaline hydrolysis of dialkyl ester intermediates, the unnatural D-enantiomer (D-Pemetrexed disodium, historically designated as the chiral impurity of Formula C) can form[3]. Because enantiomers possess identical physicochemical properties in achiral environments, understanding the thermodynamic solubility characteristics and the mechanisms of chiral formation is paramount for designing robust crystallization and purification workflows.

Physicochemical and Solubility Profile

This compound shares the exact intrinsic solubility profile of L-Pemetrexed disodium when dissolved in achiral solvents. The molecule is characterized by a highly polar disodium glutamate moiety and a lipophilic pyrrolopyrimidine core.

Causality of Solubility Behavior

The exceptional aqueous solubility of the disodium salt is driven by strong ion-dipole interactions with water and the extensive hydrogen-bonding network facilitated by the molecule's heptahydrate crystalline form[1]. Conversely, the rigid, non-polar pyrrolopyrimidine ring severely restricts solubility in lower alcohols and halogenated solvents. This stark solubility differential is the thermodynamic foundation for anti-solvent crystallization processes used to purify the API[4].

Quantitative Solubility Data

| Solvent | Solubility Classification | Approximate Concentration | Mechanistic Rationale |

| Water | Freely Soluble | > 100 mg/mL | Ion-dipole interactions with the disodium glutamate moiety[1][5]. |

| DMSO | Soluble | ~ 50 mg/mL | High dielectric constant disrupts the crystalline lattice[6]. |

| Methanol | Slightly Soluble | < 10 mg/mL | Moderate hydrogen bonding capability; insufficient to fully solvate the salt[7]. |

| Ethanol | Practically Insoluble | < 0.1 mg/mL | Low polarity fails to overcome the lattice energy of the disodium salt[1]. |

| Methylene Chloride | Practically Insoluble | < 0.01 mg/mL | Aprotic, non-polar nature cannot solvate the ionic domains[8]. |

Thermodynamic Formation and Chiral Control

The formation of D-Pemetrexed is a temperature-dependent kinetic phenomenon that occurs during the de-esterification of the pemetrexed dialkyl ester precursor.

The Mechanism of Epimerization

When alkaline hydrolysis is conducted at temperatures exceeding 30°C, the basic environment (NaOH) promotes the abstraction of the alpha-proton on the chiral glutamate center. This leads to transient enolization. Upon re-protonation, the stereocenter can invert, resulting in racemization and the generation of the D-Pemetrexed impurity[3].

By strictly controlling the hydrolysis temperature to < 20°C , the kinetic barrier for alpha-proton abstraction is maintained. This preserves the chiral integrity of the L-glutamate center, yielding an API solution substantially free of D-Pemetrexed[9]. Any trace D-enantiomer remaining is subsequently purged via anti-solvent crystallization. By adding ethanol to the aqueous API solution, the L-Pemetrexed selectively precipitates as a heptahydrate, while trace D-Pemetrexed remains dissolved in the mother liquor due to its concentration being well below its solubility limit in the mixed solvent system[4].

Workflow for chiral control and crystallization of Pemetrexed Disodium.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary internal controls to prevent false reporting.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: Determine the equilibrium solubility of Pemetrexed salts without inducing polymorphic transitions.

-

Saturation: Add an excess amount of Pemetrexed disodium API (approx. 150 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

-

Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.1°C and agitate at 300 rpm for 24 hours.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to separate the undissolved solid from the saturated supernatant.

-

Self-Validation (Critical Step): Extract the residual solid and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the solid has transitioned from a heptahydrate to an anhydrous or amorphous form during the test, the measured solubility reflects the new polymorph, not the original API. The test is only valid if the XRPD pattern remains unchanged.

-

Quantification: Dilute the supernatant appropriately and quantify the concentration using standard RP-HPLC against a validated calibration curve.

Protocol B: Chiral HPLC Quantification of D-Pemetrexed

Objective: Separate and quantify trace D-Pemetrexed in an L-Pemetrexed matrix using a chiral mobile phase additive.

Because standard C18 columns cannot separate enantiomers, we utilize β-cyclodextrin in the mobile phase. The chiral cavity of β-cyclodextrin forms transient diastereomeric inclusion complexes with the D- and L-enantiomers. Because the binding affinities differ, the enantiomers elute at different rates[8].

-

Mobile Phase Preparation: Dissolve 8.0 g of β-cyclodextrin in 900 mL of HPLC-grade water. Add 15 mL of triethylamine, adjust the pH to 6.0 using phosphoric acid, and dilute to 1000 mL[8].

-

Column Selection: Use a standard C18 stationary phase (e.g., BDS HYPERSIL C18, 150 × 4.6 mm, 3 μm)[3].

-

Self-Validation (System Suitability): Inject a racemic mixture of D/L-Pemetrexed. The system is only valid for analysis if the resolution factor (

) between the two peaks is -

Sample Analysis: Inject the API sample. Monitor the eluent via UV detection at 230 nm[3].

-

Interpretation: L-Pemetrexed will elute first (Relative Retention Time, RRT = 1.0), followed by the D-Pemetrexed chiral impurity (RRT ≈ 1.4)[3].

Chiral HPLC separation utilizing β-cyclodextrin as a mobile phase selector.

References

-

Pemetrexed Disodium Hemipentahydrate Product Monograph Source: Health Canada (hres.ca) URL:[Link]

-

Pemetrexed Compound Summary (CID 135410875) Source: PubChem (nih.gov) URL:[Link]

-

British Pharmacopoeia: Pemetrexed Disodium Heptahydrate Monograph Source: DrugFuture URL:[Link]

- WO2011019986A2 - Processes for preparing pemetrexed Source: Google Patents URL

- US20130165654A1 - Processes for preparing pemetrexed Source: Google Patents URL

- US20120329819A1 - New crystalline form of pemetrexed disodium Source: Google Patents URL

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Pemetrexed | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2011019986A2 - Processes for preparing pemetrexed - Google Patents [patents.google.com]

- 4. US20120329819A1 - New crystalline form of pemetrexed disodium - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. PeMetrexed IMpurity D | 1265908-59-5 [chemicalbook.com]

- 8. Pemetrexed Disodium Heptahydrate [drugfuture.com]

- 9. US20130165654A1 - Processes for preparing pemetrexed - Google Patents [patents.google.com]

Methodological & Application

Application Note: Chiral HPLC Separation and Quantification of D-Pemetrexed Disodium

Overview and Analytical Significance

Pemetrexed disodium is a multi-targeted anti-folate antineoplastic agent widely utilized in the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC)[1]. The pharmacological efficacy of Pemetrexed is strictly stereospecific, residing almost entirely within the L-enantiomer (eutomer). The D-isomer (distomer) is a process-related chiral impurity that must be rigorously controlled during active pharmaceutical ingredient (API) manufacturing to ensure therapeutic safety and efficacy[2].

Because enantiomers possess identical physicochemical properties in an achiral environment, standard reversed-phase HPLC is insufficient for their differentiation. This application note details a highly specific, self-validating normal-phase chiral HPLC method utilizing an amylose-based chiral stationary phase (Chiralpak AD-H) to achieve baseline resolution between L-Pemetrexed and its D-isomer[1].

Mechanistic Rationale & Expert Insights

Stationary Phase Selection

The method employs a Chiralpak AD-H column, which consists of amylose tris(3,5-dimethylphenylcarbamate) coated on a 5 µm silica support[1]. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral grooves of the amylose backbone.

-

Hydrogen Bonding: The carbamate groups (C=O and NH) interact with the glutamic acid moiety and the pyrimidine ring of Pemetrexed.

-

π-π Interactions: The phenyl rings of the stationary phase engage in electron donor-acceptor interactions with the aromatic systems of the analyte.

-

Steric Fit: The spatial arrangement of the L- and D-isomers dictates their fit into the chiral cavities, leading to differential retention[3].

Mobile Phase Causality

Pemetrexed disodium is highly polar due to its dicarboxylic acid structure. To elute this compound on a normal-phase column without severe peak tailing, a highly polar organic mixture is required.

-

n-Hexane / Ethanol / Isopropanol (IPA): Ethanol acts as the primary strong eluting solvent to ensure the solubility of Pemetrexed, while n-Hexane and IPA modulate the steric interactions, fine-tuning the separation factor (

)[2]. -

Trifluoroacetic Acid (TFA): The addition of 0.1% TFA is the most critical mechanistic choice. TFA acts as an ion-suppressing agent, protonating the carboxylate groups of Pemetrexed[1]. This neutralizes the molecule, preventing secondary ionic interactions with the silica support that would otherwise destroy enantiomeric resolution.

Figure 2: Logical relationship of chiral recognition mechanisms on an AD-H stationary phase.

Experimental Protocol

Chromatographic Conditions

The following parameters have been optimized to ensure robust separation and reproducibility across different analytical laboratories[1],[4].

| Parameter | Optimized Condition |

| Column | Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Ethanol : Isopropyl alcohol : TFA (250:650:100:1 v/v/v/v) |

| Flow Rate | 0.5 mL/min (Isocratic) |

| Column Temperature | 35°C ± 2°C |

| Detection | UV Photodiode Array (PDA) at 240 nm |

| Injection Volume | 5 µL |

| Run Time | 30 minutes |

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

-

Measure 250 mL of HPLC-grade n-Hexane, 650 mL of absolute Ethanol, and 100 mL of Isopropyl alcohol (IPA)[1].

-

Combine the solvents in a 1000 mL mobile phase reservoir.

-

Add exactly 1.0 mL of Trifluoroacetic acid (TFA)[1].

-

Mix thoroughly and sonicate for 10 minutes to degas.

Step 2: Diluent Preparation

-

Prepare a diluent consisting of 5% HPLC-grade water in absolute Ethanol[5]. Expert Note: The slight aqueous component is necessary to fully dissolve the disodium salt of Pemetrexed before it is introduced to the non-aqueous mobile phase environment.

Step 3: Standard & Sample Preparation

-

System Suitability Standard: Accurately weigh 10 mg of Pemetrexed disodium reference standard (containing a known spike of ~1% D-isomer) into a 10 mL volumetric flask.

-

Add 5 mL of the prepared diluent and sonicate until completely dissolved.

-

Make up to the mark with the diluent to achieve a final concentration of 1.0 mg/mL.

-

Test Sample: Repeat the above procedure using the API batch to be tested.

-

Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection.

Step 4: Chromatographic Execution

-

Purge the HPLC system and equilibrate the Chiralpak AD-H column with the mobile phase at 0.5 mL/min for at least 45 minutes until a stable baseline is achieved.

-

Ensure the column oven is strictly maintained at 35°C. Expert Note: Temperature control is paramount. Fluctuations alter the thermodynamics of the chiral complexation, leading to retention time drift.

-

Inject the blank (diluent), followed by the System Suitability Standard.

Figure 1: Step-by-step workflow for the chiral HPLC analysis of Pemetrexed disodium.

Results & System Suitability Data

A self-validating protocol requires strict adherence to System Suitability Testing (SST) criteria before sample analysis can be deemed trustworthy. Under the specified conditions, the L-isomer elutes first, followed by the D-isomer[4].

Retention and Elution Profile

| Analyte | Approximate Retention Time (RT) | Relative Retention Time (RRT) |

| L-Pemetrexed (Eutomer) | ~6.8 minutes | 1.00 |

| D-Pemetrexed (Distomer) | ~9.5 minutes | ~1.40 |

(Note: Exact retention times may shift slightly based on system dead volume and column age, but the RRT of ~1.40 remains highly consistent[4].)

Self-Validating SST Acceptance Criteria

To ensure the integrity of the run, the following criteria must be met using the System Suitability Standard:

-

Resolution (

): The resolution between L-Pemetrexed and D-Pemetrexed must be -

Tailing Factor (

): The tailing factor for the L-Pemetrexed peak must be -

Precision: The Relative Standard Deviation (%RSD) for the D-isomer peak area across six replicate injections must be

[3].

References

-

Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2019). "Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC." Research Journal of Pharmacy and Technology, 12(1), 26-30. DOI:

- US Patent US20130165654A1. (2013). "Processes for preparing pemetrexed." Google Patents.

- European Patent EP2504338A1 / WO2011019986A2. (2011). "Processes for preparing pemetrexed." Google Patents.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]